molecular formula C17H22Cl2N2O2S B2759052 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380095-99-6

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide

Cat. No. B2759052
CAS RN: 2380095-99-6
M. Wt: 389.34
InChI Key: ZCADURMVKHSOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide causes an increase in the acetylation of histones, which leads to changes in gene expression and cellular processes.
Biochemical and physiological effects:
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is commonly used in cancer treatment. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-inflammatory properties, as it inhibits the expression of pro-inflammatory cytokines. 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments. In addition, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be expensive to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of new applications for 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide in medicine and agriculture, and the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide and its effects on cellular processes.

Synthesis Methods

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a base. Other methods of synthesis include the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide, followed by the reaction with morpholine and formaldehyde.

Scientific Research Applications

2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. In agriculture, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used as a herbicide to control the growth of weeds. In material science, 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been used in the synthesis of metal-organic frameworks.

properties

IUPAC Name

2,4-dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-14(15(19)11-13)16(22)20-12-17(3-9-24-10-4-17)21-5-7-23-8-6-21/h1-2,11H,3-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCADURMVKHSOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.